molecular formula C25H23N3O2 B14972099 N-[(4-Propoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide

N-[(4-Propoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide

Cat. No.: B14972099
M. Wt: 397.5 g/mol
InChI Key: KEXJEYGSYSJREY-UHFFFAOYSA-N
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Description

N-[(4-Propoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in drug research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Propoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-propoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with a suitable reagent to yield the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Propoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-[(4-Propoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(4-Propoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The quinoline core plays a crucial role in binding to these targets, while the propoxyphenyl and pyridinyl groups enhance its specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Propoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and specificity compared to other quinoline derivatives. Its combination of propoxyphenyl and pyridinyl groups provides a distinct pharmacological profile .

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

N-[(4-propoxyphenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C25H23N3O2/c1-2-15-30-19-12-10-18(11-13-19)17-27-25(29)21-16-24(23-9-5-6-14-26-23)28-22-8-4-3-7-20(21)22/h3-14,16H,2,15,17H2,1H3,(H,27,29)

InChI Key

KEXJEYGSYSJREY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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